alpha-Chloro-4-fluorobenzaldoxime CAS 42202-95-9 properties
alpha-Chloro-4-fluorobenzaldoxime CAS 42202-95-9 properties
Topic: alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9) Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
The Gateway to Fluorinated Isoxazole Scaffolds in Drug Discovery[1]
Executive Summary
alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9), also known as 4-fluoro-N-hydroxybenzimidoyl chloride , is a critical intermediate in heterocyclic synthesis. It serves as the stable, storable precursor to 4-fluorobenzonitrile oxide , a highly reactive 1,3-dipole used to construct isoxazole and isoxazoline rings via [3+2] cycloaddition.
In modern drug discovery, the incorporation of fluorine improves metabolic stability and lipophilicity, while the isoxazole moiety acts as a bioisostere for amide bonds. This guide outlines the synthesis, validation, and application of this compound, emphasizing the controlled generation of the transient nitrile oxide species.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 42202-95-9 |
| IUPAC Name | (Z)-4-Fluoro-N-hydroxybenzimidoyl chloride |
| Synonyms | 4-Fluorobenzohydroximoyl chloride; |
| Molecular Formula | C |
| Molecular Weight | 173.57 g/mol |
| Physical State | Crystalline Solid (Pale yellow to beige) |
| Solubility | Soluble in DMF, DMSO, CH |
| Stability | Moisture sensitive (hydrolyzes to hydroxamic acid); Store at 2-8°C |
Mechanistic Reactivity: The Nitrile Oxide Pathway
The utility of alpha-chloro-4-fluorobenzaldoxime lies in its ability to release 4-fluorobenzonitrile oxide in situ upon treatment with a mild base (e.g., Triethylamine). This transient species undergoes 1,3-dipolar cycloaddition with dipolarophiles (alkynes/alkenes).[1]
Pathway Visualization
The following diagram illustrates the activation and cycloaddition workflow.
Figure 1: Activation pathway of CAS 42202-95-9 generating the reactive nitrile oxide species for Click Chemistry.
Synthesis & Preparation Protocol
Context: While commercially available, fresh preparation is often required to ensure the integrity of the chloride leaving group, which degrades over time. The following protocol uses N-Chlorosuccinimide (NCS) , a method favored for its mild conditions compared to chlorine gas.
Reagents
-
Substrate: 4-Fluorobenzaldoxime (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or dry DMF/CH
Cl (1:4 ratio) -
Catalyst: Pyridine (trace, optional)
Step-by-Step Methodology
-
Dissolution: Dissolve 4-fluorobenzaldoxime in dry DMF (0.5 M concentration) under an inert atmosphere (N
or Ar). -
Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes. Why: Exothermic control prevents over-chlorination or decomposition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validating Check: Monitor by TLC. The oxime spot (more polar) should disappear, replaced by a less polar product spot (the hydroximoyl chloride).
-
-
Quench & Extraction: Pour the mixture into ice-water (5x volume). Extract with Ethyl Acetate (EtOAc) or Diethyl Ether.[2]
-
Purification: Wash the organic layer with water (to remove DMF/Succinimide) and brine. Dry over Na
SO . -
Isolation: Concentrate in vacuo. The residue is typically pure enough for the next step. If necessary, recrystallize from Hexane/CHCl
.
Critical Note: Do not heat the crude material excessively (>50°C) during concentration, as this may trigger premature dimerization to the furoxan (dimer of nitrile oxide).
Application Workflow: Synthesis of Isoxazoles
This protocol describes the "Huisgen" style cycloaddition to generate a 3,5-disubstituted isoxazole.
Experimental Setup
-
Mixture: In a reaction vial, combine alpha-Chloro-4-fluorobenzaldoxime (1.0 equiv) and the Alkyne (1.1 equiv) in CH
Cl or t-BuOH/H O. -
Activation: Add Triethylamine (TEA) (1.2 equiv) dropwise at 0°C.
-
Mechanism:[3] TEA deprotonates the oxime -OH; the chloride leaves, generating the nitrile oxide in situ.
-
-
Cyclization: Stir at Room Temperature for 12 hours.
-
Observation: A precipitate (TEA·HCl salts) will form.
-
-
Workup: Filter off the salts. Concentrate the filtrate. Purify via silica gel chromatography.
Reaction Logic Diagram
Figure 2: Logical flow of the cycloaddition reaction, highlighting the critical competition between product formation and dimerization.
Validation & Quality Control (Self-Validating Systems)
To ensure the synthesized material is CAS 42202-95-9 and not the starting oxime or the hydrolyzed acid, use these checkpoints:
-
Beilstein Test (Qualitative): A copper wire test will show a green flame, confirming the presence of Chlorine (distinguishing it from the starting oxime).
-
NMR Spectroscopy (Diagnostic Signals):
-
H NMR (CDCl
): Look for the disappearance of the oxime CH proton (typically ~8.1 ppm in the aldehyde oxime). The hydroximoyl chloride has no proton on the benzylic carbon. - C NMR: The benzylic carbon shifts significantly upfield compared to the oxime precursor due to the shielding effect of the Chlorine attached to the C=N bond.
-
H NMR (CDCl
-
TLC Mobility: The chloro-oxime is generally less polar than the parent oxime due to the loss of the H-bond acceptor capability of the aldehyde proton.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential skin sensitizer.
-
Lachrymator: Like many benzylic halides, this compound can be a lachrymator. Handle only in a fume hood.
-
Storage: Store under inert gas at 2–8°C. If the solid turns green/blue, it indicates decomposition (formation of nitroso species).
References
-
Synthesis & Radiochemistry Application
- Mamat, C., et al. "Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of 4-[18F]fluoro-N-hydroxybenzimidoyl chloride with alkynes." Beilstein Journal of Organic Chemistry, 2009.
-
Source:
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General Cycloaddition Methodology
-
Chemical Property Data
-
PubChem Compound Summary for CID 5706360 (4-Fluoro-N-hydroxybenzimidoyl chloride).
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Source:
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